![molecular formula C24H23NO3 B14219896 1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate CAS No. 783367-40-8](/img/structure/B14219896.png)
1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diphenylamino group attached to a phenoxy moiety, which is further linked to a propan-2-yl prop-2-enoate group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
The synthesis of 1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diphenylamino Group: The diphenylamino group can be synthesized through the reaction of aniline with diphenylamine under specific conditions.
Attachment to Phenoxy Group: The diphenylamino group is then attached to a phenoxy moiety through a nucleophilic substitution reaction.
Formation of Propan-2-yl Prop-2-enoate: The final step involves the esterification of the phenoxy group with propan-2-yl prop-2-enoate under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate has found applications in various scientific research fields:
Mécanisme D'action
The mechanism by which 1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The diphenylamino group can participate in electron-donating interactions, while the phenoxy and prop-2-enoate groups can engage in various chemical reactions. These interactions can influence the compound’s behavior in different environments, including its reactivity and stability .
Comparaison Avec Des Composés Similaires
1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate can be compared with other similar compounds, such as:
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: This compound features similar diphenylamino groups but differs in its overall structure and applications.
2,2-Dimethyl-1-(4-phenyl-1L4-pyridin-1-yl)propan-1-one: Another compound with a diphenylamino group, but with different functional groups and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
783367-40-8 |
|---|---|
Formule moléculaire |
C24H23NO3 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
1-[4-(N-phenylanilino)phenoxy]propan-2-yl prop-2-enoate |
InChI |
InChI=1S/C24H23NO3/c1-3-24(26)28-19(2)18-27-23-16-14-22(15-17-23)25(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h3-17,19H,1,18H2,2H3 |
Clé InChI |
BSJRIMYCMZAGKV-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)
![(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14219824.png)
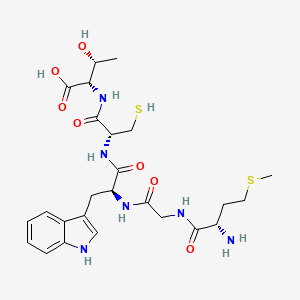
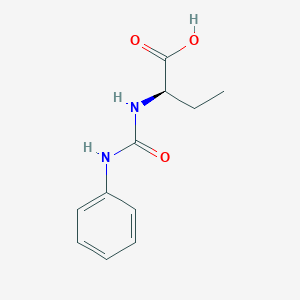
![1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-](/img/structure/B14219841.png)
![2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219846.png)
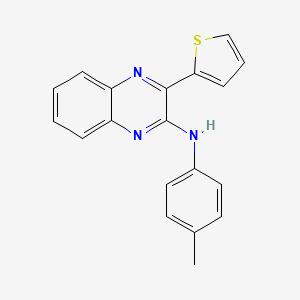
![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)
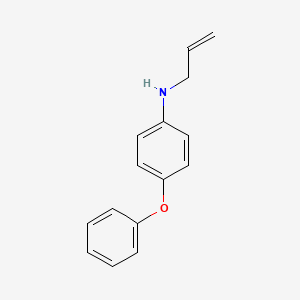
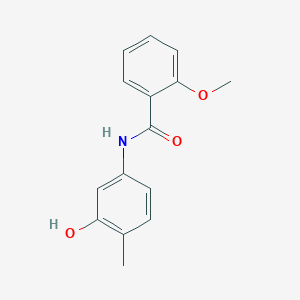
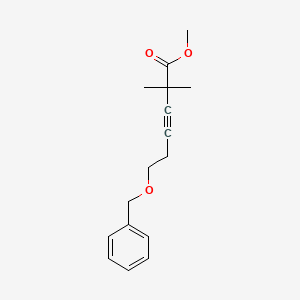
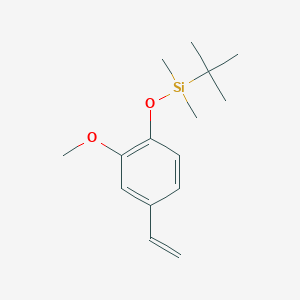
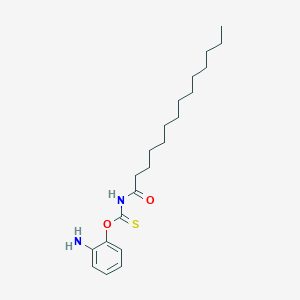
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
